

N-Nonanoyl-N-Methylglucamine: A Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nonanoyl-N-methylglucamine, commonly known as **MEGA-9**, is a non-ionic detergent widely utilized in biochemical and drug development applications.[1][2] Its primary function is as a surfactant and emulsifying agent, proving particularly effective in solubilizing hydrophobic substances, most notably membrane proteins, in aqueous solutions while maintaining their native conformation and biological activity.[1][3] This technical guide provides an in-depth overview of the chemical and physical properties of N-nonanoyl-N-methylglucamine, alongside generalized experimental protocols for its application in membrane protein research.

Core Chemical and Physical Properties

N-nonanoyl-N-methylglucamine is a well-characterized detergent with a unique structure comprising a hydrophilic glucamine headgroup and a hydrophobic nonanoyl tail. This amphipathic nature is central to its function.

Table 1: General and Physical Properties of N-nonanoyl-N-methylglucamine

Property	Value	Reference(s)	
Synonyms	N-(D-Glucityl)-N- methylnonanamide, N-Methyl- N-nonanoyl-D-glucamine, MEGA-9	[4]	
CAS Number	85261-19-4	[4]	
Molecular Formula	C16H33NO6	[1][4]	
Molecular Weight	335.44 g/mol	[4]	
Appearance	White powder	[4]	
Melting Point	89-91 °C	[N/A]	
Density	1.172 ± 0.06 g/cm ³	[N/A]	
Form	Powder	[4]	

Table 2: Solubility and Surfactant Properties of N-nonanoyl-N-methylglucamine

Property	Value	Conditions	Reference(s)
Solubility	Water soluble	[5]	_
DMF: 30 mg/ml	[1]		
DMSO: 30 mg/ml	[1]	_	
DMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml	[1]		
Ethanol: 1 mg/ml	[1]		
Critical Micelle Concentration (CMC)	19-25 mM	20-25°C	[4][5]
20 mM	No-salt conditions	[1]	
2 to 17.1 mM	High and low salt conditions	[1]	
Description	Non-ionic	[4]	

Experimental Protocols

While specific protocols are highly dependent on the protein of interest, the following sections outline generalized methodologies for the synthesis, analysis, and application of N-nonanoyl-N-methylglucamine.

Synthesis of N-Alkanoyl-N-methylglucamides (General Procedure)

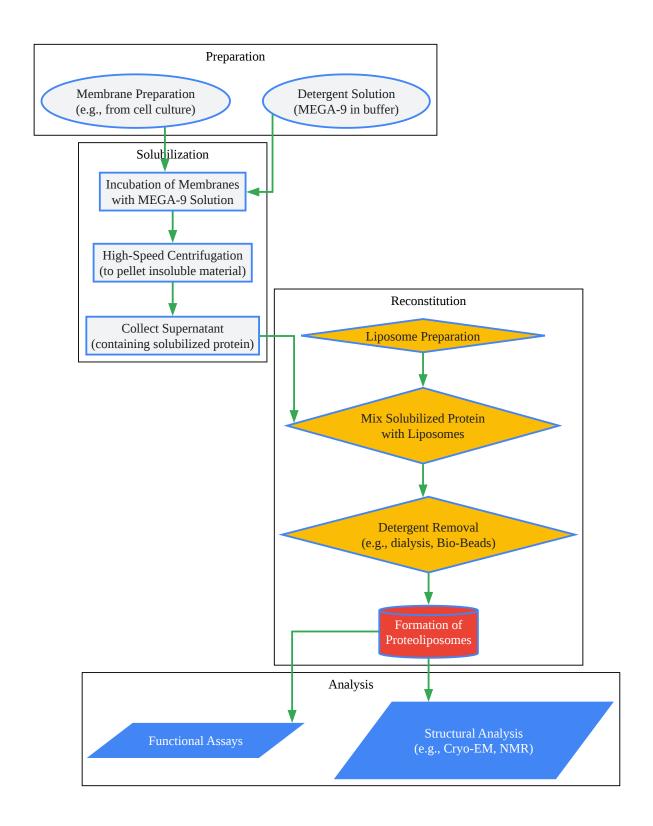
The industrial synthesis of N-alkanoyl-N-methylglucamides typically involves a two-step process.[6] First, glucose reacts with methylamine in the presence of a catalyst (e.g., Raney nickel) to produce N-methylglucamine (MEG).[6] Subsequently, the MEG reacts with a fatty acid methyl ester (in this case, methyl nonanoate) to yield the final N-nonanoyl-N-methylglucamine product.[6] An alternative enzymatic approach using lipase as a catalyst in a solvent-free system has also been developed, offering a more environmentally friendly route.[7]

A patented method for the synthesis of N-methyl glucamine derivatives involves the following general steps:

- Reaction of anhydrous dextrose with methylamine in an alcohol solvent.[8]
- Catalytic hydrogenation of the resulting intermediate.[8]
- Amidation of the purified N-methylglucamine with a fatty acid methyl ester in the presence of a basic catalyst.[8]

Analytical Methods for Characterization

A comprehensive characterization of N-nonanoyl-N-methylglucamine is crucial to ensure its purity and suitability for sensitive biochemical applications. A combination of analytical techniques should be employed:


- High-Performance Liquid Chromatography (HPLC): A rapid HPLC method coupled with an
 Evaporative Light Scattering Detector (ELSD) has been shown to be effective for monitoring
 the enzymatic synthesis of related N-alkanoyl-N-methylglucamides.[6] This method is
 superior to UV or refractive index (RI) detection for this class of compounds.[6]
- Mass Spectrometry (MS): Provides accurate molecular weight determination and structural information, confirming the identity of the synthesized compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed chemical structure and confirming the purity of the final product.

Application in Membrane Protein Solubilization and Reconstitution

N-nonanoyl-N-methylglucamine is a valuable tool for the solubilization and subsequent reconstitution of membrane proteins into artificial membrane systems like liposomes for functional and structural studies.[1][4][9]

Experimental Workflow: Membrane Protein Solubilization and Reconstitution

Click to download full resolution via product page

Caption: Workflow for membrane protein solubilization and reconstitution using MEGA-9.

Detailed Protocol:

- Membrane Preparation: Isolate cell membranes containing the protein of interest from a suitable expression system (e.g., E. coli, insect cells, or mammalian cells) using standard cell lysis and fractionation techniques.
- Detergent Screening (Optional but Recommended): To determine the optimal solubilization conditions, screen a range of MEGA-9 concentrations (typically above its CMC) and buffer conditions (pH, ionic strength).

Solubilization:

- Resuspend the isolated membranes in a suitable buffer containing a pre-determined concentration of N-nonanoyl-N-methylglucamine.
- Incubate the mixture, typically on ice or at 4°C, with gentle agitation for a defined period (e.g., 1-2 hours) to allow the detergent to disrupt the membrane and solubilize the proteins.
- Clarification: Centrifuge the mixture at high speed (e.g., >100,000 x g) to pellet any insoluble material, including unsolubilized membrane fragments and protein aggregates.
- Purification of Solubilized Protein: The supernatant containing the solubilized proteindetergent complexes can then be subjected to affinity chromatography or other purification methods to isolate the protein of interest.
- Reconstitution into Liposomes:
 - Prepare liposomes with a lipid composition that mimics the native membrane environment.
 - Mix the purified, detergent-solubilized protein with the prepared liposomes.
 - Gradually remove the detergent from the mixture. This can be achieved through dialysis, gel filtration, or the addition of hydrophobic adsorbent beads (e.g., Bio-Beads).[9] As the detergent concentration falls below the CMC, the membrane proteins will spontaneously insert into the lipid bilayer of the liposomes, forming proteoliposomes.

 Analysis: The resulting proteoliposomes can be used for a variety of downstream applications, including functional assays and structural studies.

Signaling Pathways

Current scientific literature does not indicate a direct role for N-nonanoyl-N-methylglucamine in modulating specific cellular signaling pathways. Its utility lies in its ability to act as a tool to isolate and study the components of these pathways, particularly membrane-bound receptors and channels, rather than being an active signaling molecule itself. The related compound, N-acetylglucosamine (GlcNAc), is known to have roles in cell signaling through post-translational modification of proteins.[10][11] However, there is no evidence to suggest that N-nonanoyl-N-methylglucamine functions in a similar capacity.

Conclusion

N-nonanoyl-N-methylglucamine is a powerful and versatile non-ionic detergent that has become an indispensable tool in the fields of biochemistry and drug development. Its well-defined chemical and physical properties, particularly its high critical micelle concentration and mild, non-denaturing nature, make it ideal for the solubilization and functional reconstitution of membrane proteins. While it does not appear to directly participate in cell signaling, its application is crucial for the detailed investigation of the proteins that do. The methodologies outlined in this guide provide a foundation for researchers to effectively utilize this important biochemical reagent in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. N-Nonanoyl-N-methylglucamine ≥98% | 85261-19-4 [sigmaaldrich.com]

- 5. MEGA 9 Detergent | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN101863793A Synthesizing method of N-methyl glucamine Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. N-Acetylglucosamine Functions in Cell Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetylglucosamine (GlcNAc) functions in cell signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Nonanoyl-N-Methylglucamine: A Technical Guide to its Chemical Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676160#n-nonanoyl-n-methylglucamine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com